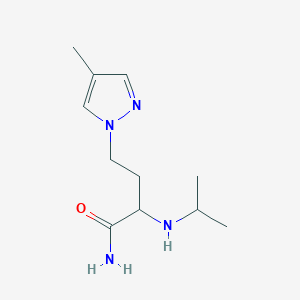
2-(Isopropylamino)-4-(4-methyl-1h-pyrazol-1-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Isopropylamino)-4-(4-methyl-1h-pyrazol-1-yl)butanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an isopropylamino group and a pyrazolyl group attached to a butanamide backbone. Its distinct chemical properties make it a subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopropylamino)-4-(4-methyl-1h-pyrazol-1-yl)butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolyl Intermediate: The synthesis begins with the preparation of the 4-methyl-1H-pyrazole intermediate. This can be achieved through the reaction of hydrazine with 4-methyl-3-penten-2-one under acidic conditions.
Attachment of the Butanamide Backbone: The pyrazolyl intermediate is then reacted with a suitable butanoyl chloride derivative in the presence of a base such as triethylamine to form the butanamide backbone.
Introduction of the Isopropylamino Group: Finally, the isopropylamino group is introduced through a nucleophilic substitution reaction using isopropylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(Isopropylamino)-4-(4-methyl-1h-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like dichloromethane or ethanol, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler amine derivatives.
Scientific Research Applications
2-(Isopropylamino)-4-(4-methyl-1h-pyrazol-1-yl)butanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating specific diseases.
Industry: It is utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Isopropylamino)-4-(4-methyl-1h-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(Isopropylamino)-4-(4-methyl-1h-pyrazol-1-yl)butanoic acid: Similar structure but with a carboxylic acid group instead of an amide group.
2-(Isopropylamino)-4-(4-methyl-1h-pyrazol-1-yl)butanol: Similar structure but with an alcohol group instead of an amide group.
2-(Isopropylamino)-4-(4-methyl-1h-pyrazol-1-yl)butanenitrile: Similar structure but with a nitrile group instead of an amide group.
Uniqueness
2-(Isopropylamino)-4-(4-methyl-1h-pyrazol-1-yl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its amide group, in particular, plays a crucial role in its stability and reactivity, distinguishing it from similar compounds with different functional groups.
Properties
Molecular Formula |
C11H20N4O |
|---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
4-(4-methylpyrazol-1-yl)-2-(propan-2-ylamino)butanamide |
InChI |
InChI=1S/C11H20N4O/c1-8(2)14-10(11(12)16)4-5-15-7-9(3)6-13-15/h6-8,10,14H,4-5H2,1-3H3,(H2,12,16) |
InChI Key |
ZWKDWZSUIXMUIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)CCC(C(=O)N)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



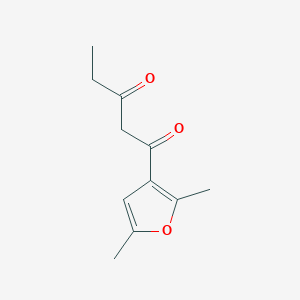
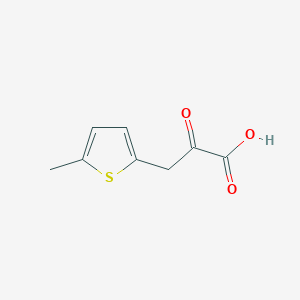

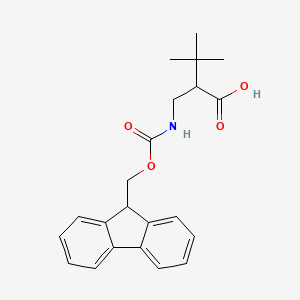
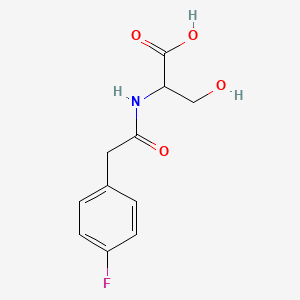

![3-[3,5-Bis(trifluoromethyl)phenyl]azetidine](/img/structure/B13523682.png)
![methyl (2Z)-2-chloro-2-[2-(3-cyanophenyl)hydrazin-1-ylidene]acetate](/img/structure/B13523683.png)
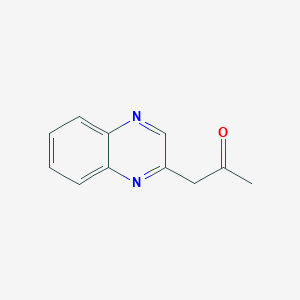
![(3-(tert-Butoxycarbonyl)-3-azabicyclo[4.1.0]heptan-6-yl)boronic acid](/img/structure/B13523694.png)
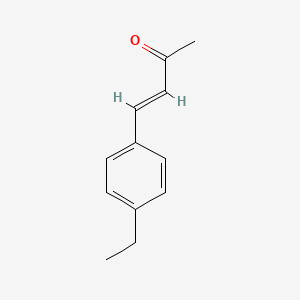
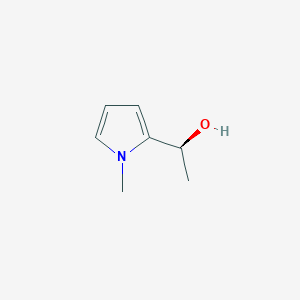
![ethyl (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13523700.png)
